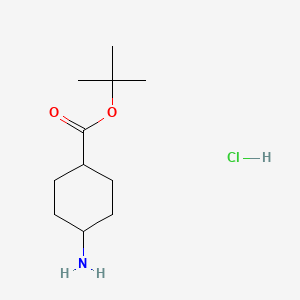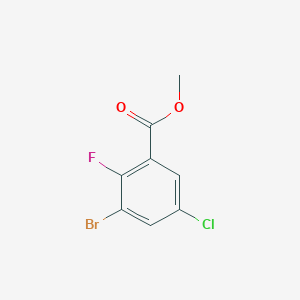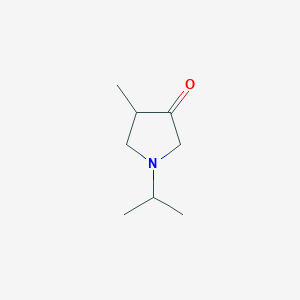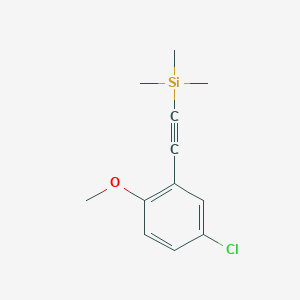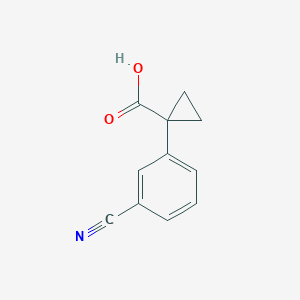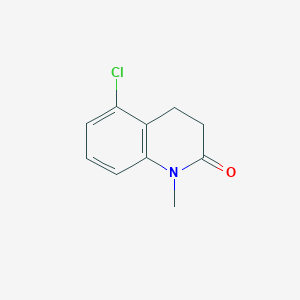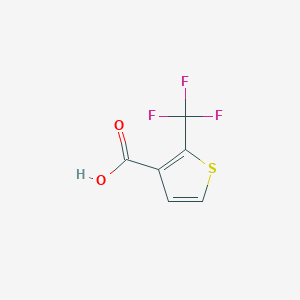
2-(Trifluoromethyl)thiophene-3-carboxylic acid
Vue d'ensemble
Description
“2-(Trifluoromethyl)thiophene-3-carboxylic acid” is a heterocyclic compound . Thiophene derivatives, including this compound, are essential in industrial chemistry and material science, and they play a vital role in the advancement of organic semiconductors .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .Applications De Recherche Scientifique
Conjugated Polymers Synthesis
2-(Trifluoromethyl)thiophene-3-carboxylic acid derivatives have been utilized in the synthesis of new conjugated polymers, demonstrating significant changes in optical and electrochemical properties due to the incorporation of the trifluoromethyl group. This modification leads to reduced HOMO and LUMO levels compared to non-trifluoromethylated counterparts, affecting the polymers' applications in solar cell devices (Deng et al., 2013).
Organic Synthesis and Catalysis
The compound has been involved in rhodium-catalyzed C3-selective alkenylation of substituted thiophene-2-carboxylic acids, showcasing its utility in regioselective synthesis. This process allows for effective coupling with alkenes without decarboxylation, highlighting its significance in creating diverse organic molecules (Iitsuka et al., 2013).
Material Science and Luminescence Sensing
Thiophene-based metal-organic frameworks (MOFs) utilizing thiophene-functionalized dicarboxylic acids have shown promise as luminescent sensory materials. These MOFs are highly selective and sensitive to environmental contaminants such as Hg(II), Cu(II), and Cr(VI), demonstrating potential for environmental monitoring and safety applications (Zhao et al., 2017).
Electropolymerization and Electrochemical DNA Sensors
Derivatives of 2-(Trifluoromethyl)thiophene-3-carboxylic acid have been synthesized for use in electrochemical DNA sensors. These derivatives facilitate the formation of stable electro-active polymer films, which can specifically detect hybridization events, showcasing their utility in biotechnology and medical diagnostics (Kang et al., 2004).
Antimicrobial Agents
Compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties derived from thiophene-3-carboxylic acid derivatives have shown promising antibacterial and antifungal activities. This indicates their potential as a basis for developing new antimicrobial agents (Mabkhot et al., 2017).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(trifluoromethyl)thiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O2S/c7-6(8,9)4-3(5(10)11)1-2-12-4/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFJKHXREWOWKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)thiophene-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride](/img/structure/B1429086.png)
